molecular formula C21H22N2O3S2 B2921782 N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide CAS No. 923373-47-1

N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2921782
CAS No.: 923373-47-1
M. Wt: 414.54
InChI Key: XUBJZLSOZLOPMK-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide is unique due to its specific structure, which combines the benzothiophene core with a piperidine ring and a tosyl group. This unique structure may confer distinct biological activities and therapeutic potential compared to other benzothiophene derivatives .

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-15-2-5-19(6-3-15)28(25,26)23-11-8-16(9-12-23)21(24)22-18-4-7-20-17(14-18)10-13-27-20/h2-7,10,13-14,16H,8-9,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBJZLSOZLOPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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